1,2,4,8-Tetrachlorodibenzofuran
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,4,8-tetrachlorodibenzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O/c13-5-1-2-9-6(3-5)10-11(16)7(14)4-8(15)12(10)17-9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTASCFRRBHFFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C3=C(O2)C(=CC(=C3Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50214337 | |
| Record name | 1,2,4,8-Tetrachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50214337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64126-87-0 | |
| Record name | 1,2,4,8-Tetrachlorodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064126870 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,4,8-Tetrachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50214337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,4,8-TETRACHLORODIBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61TDV5S94I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Formation Pathways and Environmental Sources
Unintentional Byproduct Formation in Industrial Processes
Chlorinated Organic Compound Synthesis (e.g., Chlorophenols, Polychlorinated Biphenyls)
1,2,4,8-Tetrachlorodibenzofuran (1,2,4,8-TCDF) is not produced commercially but is formed as an unintentional byproduct in various industrial processes, particularly in the synthesis of chlorinated organic compounds. The manufacturing of chemicals such as chlorophenols, which are used as pesticides, and polychlorinated biphenyls (PCBs), previously used as coolants and lubricants, can lead to the formation of polychlorinated dibenzofurans (PCDFs), including the 1,2,4,8-TCDF isomer. nih.govresearchgate.net
The formation of PCDFs during the synthesis of chlorophenols can occur through the condensation of chlorophenol molecules. nih.gov For example, the production of 2,4,5-trichlorophenol has been identified as a source of 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), a related compound, and similar pathways can lead to the formation of PCDFs. researchgate.netresearchgate.net The specific isomers of PCDFs formed depend on the reaction conditions and the specific chlorophenols used as starting materials.
Similarly, the production of PCBs has been a significant source of PCDF contamination. nih.gov Although the commercial production of PCBs has been banned in many countries, historical production sites can still be sources of these compounds in the environment.
High-Temperature Industrial Practices (e.g., Metal Smelting, Electrical Arc Furnaces)
High-temperature industrial processes are significant sources of PCDF emissions, including 1,2,4,8-TCDF. dcceew.gov.au Metallurgical industries, in particular, have been identified as major contributors to the environmental burden of these compounds. environment.govt.nzresearchgate.net
Secondary metal smelting and refining of non-ferrous metals like aluminum, copper, lead, and zinc can result in the formation of PCDFs. nih.gov This is often due to the combustion of organic impurities such as plastics, paints, and solvents present in scrap metal, along with the use of chlorine-containing chemicals in the smelting process. nih.gov Ferrous metal production, including processes in electric arc furnaces and iron sintering, also contributes to PCDF emissions. researchgate.netsrce.hr The congener profiles of PCDFs emitted from these sources can vary, but they are a recognized source of a range of PCDF isomers.
| Industrial Source | Emission Factor (ng I-TEQ/tonne of product) |
| Secondary Aluminum Smelters | Variable, comparable to Electric Arc Furnaces |
| Electric Arc Furnaces | Comparable to Secondary Aluminum Smelters |
| Sinter Plants | Lower than Electric Arc Furnaces |
| Clinical Waste Incinerators | Higher than Electric Arc Furnaces |
| Municipal Solid Waste Incinerators | Lower than Electric Arc Furnaces |
| Data compiled from a study on an industrial park with metallurgical industries. researchgate.net I-TEQ (International Toxic Equivalents) is a method to express the toxicity of different dioxin and furan (B31954) congeners relative to the most toxic form, 2,3,7,8-TCDD. |
Combustion-Derived Formation Mechanisms
Waste Incineration and Fuel Combustion Processes
Combustion processes, particularly the incineration of municipal solid waste, are a major source of PCDFs. nih.govprinceton.eduukwin.org.uk The formation of these compounds occurs when chlorine-containing organic materials, such as PVC plastics, are burned. ukwin.org.uk While high-temperature incineration (around 850°C) can destroy PCDFs, they can reform in the post-combustion zone on fly ash particles at lower temperatures. ukwin.org.uk
The composition of the waste stream and the combustion conditions significantly influence the amount and types of PCDFs formed. Emissions from incinerators can be highly variable. princeton.edu Fuel combustion, including the burning of fossil fuels and wood, also contributes to the release of PCDFs into the environment. princeton.edu
Natural Combustion Events (e.g., Forest Fires)
Natural combustion events, such as forest fires and volcanic eruptions, are also sources of PCDFs. researchgate.net Studies have shown that bushfires can release a range of PCDF congeners into the atmosphere. dcceew.gov.au The emission profiles from these fires can vary depending on the type of vegetation being burned and the combustion conditions. dcceew.gov.au For instance, in some Australian bushfires, tetrachlorodibenzofurans (TCDFs) were identified as the main furan homologue group. dcceew.gov.au
Theoretical and Computational Studies of PCDF Formation
The formation of PCDFs is a complex process that has been the subject of theoretical and computational studies. These studies aim to elucidate the reaction mechanisms and pathways leading to the formation of different PCDF congeners.
One of the primary mechanisms studied is the "de novo" synthesis, where PCDFs are formed from elemental carbon, oxygen, hydrogen, and chlorine in the presence of metal catalysts, such as copper and iron, on the surface of fly ash particles. srce.hrnih.gov This process typically occurs at temperatures between 250 and 450°C. researchgate.net
Another important pathway is the precursor mechanism, which involves the transformation of chlorinated organic compounds, such as chlorophenols and chlorobenzenes, into PCDFs. srce.hrnih.gov Computational models have been developed to predict the formation of PCDFs under various conditions. For example, a chlorination model based on conditional probability has shown good agreement with experimental data for PCDF formation in simulated waste combustion, suggesting that chlorination pathways play a significant role. nih.gov These theoretical studies are crucial for understanding the fundamental chemistry of PCDF formation and for developing strategies to mitigate their release from industrial and combustion sources.
Ab Initio Calculations of Reaction Pathways
For instance, ab initio calculations have been employed to investigate the formation of 2,3,7,8-tetrachlorodibenzo-p-dioxin (2,3,7,8-TCDD) from 2,4,5-trichlorophenol (2,4,5-TCP). researchgate.netscribd.com These studies examined multiple potential reaction pathways, including direct intermolecular condensation and pathways involving radical intermediates. researchgate.netscribd.com
Key findings from these ab initio studies on PCDD formation, which are mechanistically relevant to PCDF formation, include:
Identification of Competing Pathways: Calculations have identified two primary types of reaction pathways: direct condensation of two precursor molecules and reactions proceeding through radical intermediates. researchgate.netscribd.com
Thermodynamic and Kinetic Analysis: By calculating the Gibbs free energy changes and activation energies for each step, researchers can determine the most favorable reaction pathways under different temperature conditions. scribd.com For example, at lower temperatures, one radical pathway might be favored, while another dominates at higher temperatures, leading to different isomer products. scribd.com
Product Selectivity: Ab initio calculations have shown that direct condensation of 2,4,5-TCP molecules predominantly forms the 2,3,7,8-TCDD isomer. researchgate.netscribd.com This highlights the ability of computational methods to predict the specific isomers generated through different mechanisms.
These principles are directly applicable to understanding the formation of 1,2,4,8-TCDF from corresponding chlorinated phenol or phenoxy radical precursors. The specific substitution pattern on the precursors would dictate the resulting PCDF isomer.
Table 1: Illustrative Reaction Pathways for PCDD Formation from 2,4,5-TCP via Ab Initio Calculations
| Pathway Type | Description | Key Finding |
| Direct Condensation | Two molecules of 2,4,5-trichlorophenol react directly to form a predioxin intermediate, which then eliminates HCl. | This pathway was found to selectively produce the 2,3,7,8-TCDD isomer. researchgate.netscribd.com |
| Radical Pathway (Type R) | A 2,4,5-TCP molecule reacts with a hydrogen radical to form a radical intermediate, which then reacts with another TCP radical. | The ratio of TCDD to other PCDD congeners produced via this pathway is highly temperature-dependent. scribd.com |
| Radical Pathway (Type β) | A 2,4,5-TCP molecule reacts with a 2,4,5-TCP radical to form an intermediate that subsequently reacts to form a predioxin. | This pathway was found to favor the formation of pentachlorinated dioxins over tetrachlorinated ones at lower temperatures. scribd.com |
This table is based on findings for PCDD formation and serves as an illustrative example of the insights gained from ab initio calculations.
Density Functional Theory (DFT) in Elucidating Formation Mechanisms
Density Functional Theory (DFT) is another powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. It is often more computationally efficient than ab initio methods, allowing for the study of larger and more complex systems. DFT is widely used to elucidate the mechanisms of chemical reactions, including the formation and degradation of PCDFs.
While specific DFT studies detailing the complete formation mechanism of 1,2,4,8-TCDF from common precursors are limited, research on related isomers demonstrates the utility of this approach. For example, a DFT study on the reaction between 2,3,7,8-TCDF and hydrogen peroxide has provided detailed insights into its reactivity. acs.org This study calculated the energy barriers for nucleophilic attack and the subsequent cleavage of the O-O bond, identifying the most likely points of reaction on the dibenzofuran (B1670420) ring system. acs.org Such studies help to characterize the chemical stability and potential degradation pathways of TCDFs in the environment.
In the context of PCDF formation, DFT is used to:
Model Precursor Reactions: DFT calculations can model the condensation reactions of chlorophenols on catalytic surfaces, such as copper oxide, which are known to promote PCDF formation in industrial settings. researchgate.net
Investigate Reaction Intermediates: The structures and stabilities of transient species, like phenoxy radicals and their subsequent reaction products, can be thoroughly investigated.
Determine Reaction Energetics: DFT provides accurate calculations of activation energies, which helps in understanding the conditions (e.g., temperature) under which specific isomers are likely to form.
Studies on the formation of PCDFs from 2-chlorophenol on copper oxide surfaces suggest that the mechanism can differ for PCDDs and PCDFs. researchgate.net The formation of PCDFs is proposed to follow a Langmuir-Hinshelwood mechanism, where two precursor molecules are adsorbed onto the catalyst surface before reacting. researchgate.net In contrast, PCDD formation may follow an Eley-Rideal mechanism, involving a reaction between a gas-phase molecule and an adsorbed species. researchgate.net DFT calculations are instrumental in evaluating the feasibility of these proposed mechanistic steps.
Table 2: Application of DFT in Studying PCDF-Related Reactions
| Application Area | Example Study | Insights Gained |
| Reactivity and Degradation | Reaction of 2,3,7,8-TCDF with H₂O₂ | Calculation of energy barriers for nucleophilic attack, identification of intermediate complexes (MCs), and analysis of bond dissociation enthalpies to predict reaction sites. acs.org |
| Catalytic Formation | Pyrolysis of 2-chlorophenol on CuO surfaces | Supports a Langmuir-Hinshelwood mechanism for PCDF formation, involving the reaction of two adsorbed precursor species on the catalyst surface. researchgate.net |
| Precursor Condensation | General chlorophenol (CP) condensation | Elucidation of reaction pathways from CPs, which are considered a primary precursor route to PCDF formation. researchgate.net |
Modeling of Isomer-Specific PCDF Generation
Modeling the generation of specific PCDF isomers, such as 1,2,4,8-TCDF, is a complex task that integrates theoretical calculations with experimental observations from sources like industrial incinerators. The distribution of different PCDF isomers (the "isomer pattern" or "signature") can provide clues about the formation mechanisms at play.
Research has shown that PCDF isomer patterns can vary significantly depending on the type of combustion unit. For example, the isomer signatures found in fly ash from fluidized bed incinerators are distinctly different from those of grate-fired incinerators. nih.gov This difference is attributed to different prevailing formation mechanisms, which are influenced by the composition of the fly ash and the combustion conditions. nih.gov
Key approaches and findings in modeling isomer-specific PCDF generation include:
De Novo Synthesis Modeling: A significant pathway for PCDF formation in incinerators is the "de novo" synthesis from the breakdown of larger carbonaceous structures like polycyclic aromatic hydrocarbons (PAHs) present in soot. nih.gov Models propose that PAHs are broken down, chlorinated, and then cyclize with oxygen insertion to form PCDFs. nih.gov The structure of the parent PAH and the sequence of chlorination and cleavage events are thought to determine the resulting isomer pattern. nih.gov
Precursor-Based Modeling: This approach models the formation of PCDFs from the condensation of chlorophenol precursors. The substitution pattern of the chlorophenols largely dictates the structure of the resulting PCDF. For 1,2,4,8-TCDF to form, specific chlorinated phenol precursors would need to be present and react in a particular orientation.
Correlation with Physicochemical Properties: Researchers have attempted to correlate PCDF isomer abundances with their physicochemical properties and the degree of chlorine substitution to predict their formation and fate.
For example, a proposed mechanism based on a perylene structure in soot as the carbon source has been used to explain the PCDF isomer patterns observed in certain fluidized bed incinerators. nih.gov This highlights how modeling can link the molecular structure of the fuel or soot to the specific isomers that are emitted.
While a predictive model specifically for 1,2,4,8-TCDF generation is not yet fully developed, the analysis of isomer patterns from various sources provides the empirical data needed to validate and refine theoretical formation models.
Environmental Fate, Transport, and Distribution Dynamics
Environmental Persistence and Degradation Resistance
PCDFs are recognized as persistent environmental contaminants due to their chemical stability and resistance to breakdown. ias.ac.innih.gov This persistence means they can remain in the environment for extended periods, with the half-life of some congeners estimated to be over a decade. nih.gov
Tetrachlorodibenzofurans, as a class, are exceptionally stable compounds. The related and well-studied compound, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD), is known to be stable to heat, acids, and alkalis. cdc.gov These compounds are generally insoluble in water and possess a high octanol-water partition coefficient, leading them to partition strongly into soils and sediments rather than remaining in aqueous phases. nih.gov This inherent stability is a primary contributor to their long-term persistence in the environment.
Photodegradation, or breakdown by light, is a significant pathway for the destruction of chlorinated dibenzofurans. Although generally stable, 2,3,7,8-TCDD has been shown to decompose when exposed to ultraviolet (UV) light, including natural sunlight. cdc.govnih.govcapes.gov.br Studies on herbicide films containing 2,3,7,8-TCDD revealed that most of the compound was lost within a single day of exposure to sunlight, primarily through photochemical dechlorination. nih.gov
The process can be enhanced in the presence of other substances. For instance, the photodegradation of 2,3,4,7,8-pentachlorodibenzofuran (B44125) in natural lake water was found to be 240 times faster than in distilled water, a phenomenon attributed to the action of natural sensitizers in the water. ias.ac.in Furthermore, photocatalytic degradation using catalysts like silver-titanium oxide (AgTi) has proven effective, with studies showing up to 99% decomposition of 2,3,7,8-TCDD under UV irradiation at 302 nm after five hours. mdpi.comresearchgate.net The primary degradation product in such processes is often a less chlorinated, and therefore less toxic, congener. mdpi.comresearchgate.net
Biodegradation offers a natural, albeit slow, pathway for the breakdown of tetrachlorodibenzofurans. Various microorganisms have demonstrated the ability to degrade these persistent compounds.
Under anaerobic (oxygen-free) conditions, a key process is reductive dechlorination , where microbes remove chlorine atoms from the molecule. The bacterium "Dehalococcoides" sp. strain CBDB1 has been shown to reductively dechlorinate chlorinated dioxins like 1,2,3,4-TCDD. researchgate.net This process is significant as it can reduce the toxicity of the parent compound.
Under aerobic (oxygen-present) conditions, bacteria possessing enzymes called angular dioxygenases can attack the aromatic structure of PCDFs and PCDDs. nih.gov Studies have shown that different bacterial strains exhibit varying capabilities to degrade different chlorinated congeners. nih.gov
Fungi, particularly ligninolytic white-rot fungi, are also capable of degrading these complex pollutants. vu.nl These fungi produce powerful extracellular enzymes, such as laccases, that can break down 2,3,7,8-TCDD. vu.nl One study documented a fungal strain that degraded over 77% of the initial 2,3,7,8-TCDD concentration within 36 days. vu.nl Another study using bacterial communities from contaminated soil observed up to 95% degradation of 2,3,7,8-TCDD over a 60-day period. nih.govfrontiersin.org
Table 1: Fungal Degradation of 2,3,7,8-TCDD This table shows the degradation capability of a selected white-rot fungus.
| Fungal Strain | Initial Concentration (pgTEQ/mL) | Degradation Percentage | Incubation Time (days) | Key Enzyme | Source |
|---|---|---|---|---|---|
| Rigidoporus sp. FMD21 | 0.5 | 77.4% | 36 | Laccase | vu.nl |
Adsorption and Sorption to Environmental Matrices
The hydrophobic and lipophilic ("fat-loving") nature of 1,2,4,8-TeCDF is central to its transport and distribution. It has a very low solubility in water and a strong tendency to bind to organic matter and particulate surfaces.
Due to their hydrophobicity, tetrachlorodibenzofurans and their dioxin counterparts strongly adsorb to soil and sediment particles. epa.gov This process effectively removes them from the water column and immobilizes them in solid matrices. Studies on various TCDD isomers, including 1,2,7,8-TCDD and 1,4,7,8-TCDD, confirm a high adsorption affinity to soils, with the bond being particularly strong in soils with high organic matter content. dioxin20xx.orgosti.govusda.gov
The sorption process can be complex, often involving an initial rapid phase followed by a much slower approach to equilibrium that can take days. nih.gov Once bound, these compounds are not easily leached from the soil by water. epa.gov This strong binding limits their mobility in soil and groundwater but also contributes to their long-term accumulation in soil and sediment, which act as environmental sinks. epa.govnih.gov
Table 2: Soil Sorption Data for a TCDD Isomer This table presents sorption data for 1,2,7,8-TCDD on various soil types, illustrating the influence of soil composition on binding affinity.
| Soil Type | Organic Matter (%) | Clay (%) | Sorption Coefficient (Kd, L/g) | Source |
|---|---|---|---|---|
| Sandy Clay Loam | 3.6 | 21 | 1.514 | dioxin20xx.org |
| Loam | 4.8 | 19 | 1.487 | dioxin20xx.org |
| Sandy Loam | 2.6 | 9 | 0.363 | dioxin20xx.org |
| Silty Clay Loam | 4.1 | 30 | 1.156 | dioxin20xx.org |
| Silt Loam | 2.1 | 14 | 0.655 | dioxin20xx.org |
In aquatic systems, the extremely low water solubility of compounds like 1,2,4,8-TeCDF means that the vast majority will be found bound to suspended particulate matter and bottom sediments rather than dissolved in the water. epa.govoup.com This process, known as particulate sorption, is a dominant fate pathway.
The particle-bound contaminants can be transported over distances by water currents before eventually settling. Resuspension of sediments due to events like floods or biological activity can reintroduce these compounds into the water column. In recent years, microplastics have been identified as another significant sorbent for hydrophobic pollutants in aquatic environments, potentially influencing their transport and bioavailability to aquatic organisms. beyondpesticides.org
Bioaccumulation and Biomagnification in Ecological Systems
Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment, leading to a concentration higher in the organism than in the surrounding medium. Biomagnification, a related but distinct process, is the increasing concentration of a substance in the tissues of organisms at successively higher levels in a food chain. scielo.br Both phenomena are of particular concern for persistent, lipophilic (fat-soluble) compounds like PCDFs.
Trophic transfer is the movement of contaminants from one trophic level (e.g., prey) to the next (e.g., predator) within a food web. researchgate.net For PCDFs, the primary pathway for transfer to higher trophic levels is through the diet rather than direct uptake from water or sediment. The efficiency of this transfer and the potential for biomagnification are highly dependent on the specific PCDF congener.
Scientific consensus indicates that the structure of a PCDF congener is a critical determinant of its potential to biomagnify. Congeners with chlorine atoms at the 2, 3, 7, and 8 positions are particularly resistant to metabolic degradation. This resistance allows them to persist in an organism's tissues, primarily in lipids, and become more concentrated as they move up the food chain.
Conversely, PCDF congeners that lack this specific 2,3,7,8-substitution pattern, such as 1,2,4,8-Tetrachlorodibenzofuran, are generally more susceptible to biotransformation by metabolic enzymes in vertebrates, particularly fish. These enzymes can hydroxylate the molecule at the unsubstituted positions, making it more water-soluble and easier to excrete. This metabolic breakdown actively reduces the concentration of the compound in the organism's tissues, thereby limiting its potential for trophic transfer and biomagnification. While direct studies on 1,2,4,8-TCDF are not available, it is scientifically reasonable to infer that its lack of 3,7-chlorine substitution would make it a substrate for metabolic enzymes, thus preventing significant biomagnification in vertebrate food webs.
Aquatic organisms can accumulate PCDFs directly from the water (bioconcentration) and through their diet (biomagnification). For hydrophobic compounds like PCDFs, accumulation is strongly correlated with the organism's lipid content. nih.gov However, the congener's structure remains a crucial factor.
Studies on various aquatic species have consistently shown that 2,3,7,8-substituted PCDFs are the most bioaccumulative isomers. For instance, research on rainbow trout has demonstrated high bioconcentration factors (BCFs) for 2,3,7,8-TCDF. nm.gov In contrast, studies examining the full spectrum of PCDF congeners have found that non-2,3,7,8-substituted isomers are often present at much lower concentrations in fish tissue compared to sediment, or are entirely absent, even when present in the surrounding environment. This discrepancy is attributed to the efficient metabolic elimination of these congeners by fish.
Therefore, for this compound, accumulation in aquatic organisms is expected to be significantly lower than that of its 2,3,7,8-substituted isomer. While it would be absorbed due to its lipophilic nature, its residence time in the tissues of fish and other vertebrates would likely be short due to rapid biotransformation, preventing the buildup to high concentrations. Invertebrate species, which may have less developed metabolic systems for these compounds, could show different accumulation patterns. epa.gov
The Bioaccumulation Factor (BAF) and the Biota-Sediment Accumulation Factor (BSAF) are metrics used to quantify the accumulation of a chemical in an organism relative to its concentration in the water or sediment, respectively. These factors are not constant but vary significantly between different PCDF congeners and across different species.
The key determinant for these variations is the metabolic capability of the species . Species with robust mixed-function oxidase (MFO) enzyme systems, such as most vertebrates, are capable of metabolizing non-2,3,7,8-PCDFs. As a result, BAFs and BSAFs for congeners like 1,2,4,8-TCDF are predicted to be low in these species.
While a direct comparative data table for 1,2,4,8-TCDF is not possible due to a lack of research, the table below illustrates the principle of congener-specific bioaccumulation by comparing BSAF values for different PCDF congeners found in the polychaete Hediste diversicolor from a contaminated site. This demonstrates how accumulation potential generally decreases with increased chlorination and is highest for specific, persistent congeners.
Illustrative Biota-to-Sediment Accumulation Factors (BSAFs) for PCDF Congeners in Hediste diversicolor
| PCDF Congener | Log Kₒw¹ | BSAF Value² |
|---|---|---|
| 2,3,7,8-TCDF | 6.50 | 11.13 |
| 1,2,3,7,8-PeCDF | 6.90 | 1.83 |
| 2,3,4,7,8-PeCDF | 6.90 | 5.61 |
| 1,2,3,4,7,8-HxCDF | 7.40 | 0.81 |
| 1,2,3,6,7,8-HxCDF | 7.40 | 0.80 |
| 1,2,3,4,6,7,8-HpCDF | 7.80 | 0.16 |
| OCDF | 8.20 | 0.01 |
¹Log Kₒw is the octanol-water partition coefficient, a measure of lipophilicity. ²Data derived from a study on the polychaete Hediste diversicolor, which may have different metabolic capabilities than vertebrates. The data serve to illustrate the principle of congener-specific bioaccumulation. frontiersin.org
Based on these principles, the BAF for this compound across various vertebrate species would be expected to be significantly lower than that of 2,3,7,8-TCDF.
Advanced Analytical Methodologies for Congener Specific Quantification
Sample Preparation and Extraction Techniques
The initial and most critical stage in the analysis of 1,2,4,8-TCDF is the effective extraction of the analyte from its matrix, followed by a rigorous cleanup to remove interfering substances. These steps are essential for reliable quantification and to prevent contamination of the highly sensitive analytical instruments.
The choice of extraction technique is dictated by the physical and chemical nature of the sample matrix.
Air: Atmospheric samples are typically collected by pumping large volumes of air through a cartridge containing a sorbent material like polyurethane foam (PUF) or a resin such as XAD-2. researchgate.net These materials effectively trap persistent organic pollutants (POPs), including TCDFs. The trapped compounds are then eluted from the sorbent using an appropriate solvent.
Soil and Sediment: For solid matrices like soil and sediment, Soxhlet extraction is a conventional and robust method. The sample is placed in a thimble and continuously extracted with a solvent, such as toluene (B28343) or a hexane/acetone mixture, for an extended period (e.g., 16-24 hours). This process ensures the exhaustive removal of the analytes from the solid material.
Aqueous Samples: For water samples, liquid-liquid extraction (LLE) using a solvent like methylene (B1212753) chloride in a separatory funnel is a common procedure. epa.gov Alternatively, solid-phase extraction (SPE) is increasingly used; large volumes of water are passed through a disk or cartridge packed with a sorbent (e.g., C18-bonded silica (B1680970) or polystyrene-divinylbenzene), which retains the TCDFs. researchgate.net The analytes are subsequently eluted with a small volume of solvent. researchgate.net
Biota (Tissues): Biological samples, such as fish or adipose tissue, require initial homogenization. The extraction is often performed using a Soxhlet apparatus with a solvent system capable of penetrating the lipid-rich matrix, like a hexane/dichloromethane mixture.
Crude extracts from any matrix are complex mixtures containing lipids, hydrocarbons, and other chlorinated compounds (like PCBs) that can interfere with TCDF analysis. chromatographyonline.com Therefore, a multi-step cleanup procedure is mandatory to isolate the TCDFs.
A typical cleanup sequence involves a series of adsorption chromatography columns:
Acid/Base Washing: The extract may first be washed with concentrated sulfuric acid to remove oxidizable organic matter and with potassium hydroxide (B78521) to remove acidic components like phenols.
Multi-column Chromatography: The extract is then passed through a sequence of chromatography columns. A common configuration includes columns packed with silica gel, alumina, and activated carbon.
Silica Gel: Often modified with sulfuric acid or potassium hydroxide, it helps remove bulk organic interferences.
Alumina: Separates the analytes from certain non-polar interferences.
Activated Carbon: This is a crucial step for isomer specificity. The planar structure of dioxins and furans allows them to be retained strongly on a carbon column, while non-planar interferences (such as many PCB congeners) are washed off. The TCDFs are then eluted with a reverse flow of a strong solvent like toluene. epa.gov
This fractionation is critical to separate the PCDF/PCDD class of compounds from other interfering compounds prior to instrumental analysis.
Table 1: Summary of Common Extraction and Cleanup Techniques for TCDF Analysis
High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-HRMS) Applications
HRGC-HRMS is the definitive analytical technique for the congener-specific quantification of 1,2,4,8-TCDF. waters.com This combination provides the necessary chromatographic separation to distinguish between isomers and the mass spectrometric sensitivity and selectivity to detect compounds at parts-per-quadrillion (ppq) levels. epa.gov
High-resolution gas chromatography utilizes long capillary columns (e.g., 50-60 meters) with a stationary phase chosen to maximize the separation of the 135 different PCDF congeners.
GC Columns: A non-polar 5% phenyl-dimethylpolysiloxane phase (e.g., DB-5 or equivalent) is often used as the primary analytical column for dioxin and furan (B31954) analysis. chromatographyonline.com This column separates the congeners based largely on their boiling points and degree of chlorination.
Elution Order: For tetrachlorodibenzofurans, the elution order on a DB-5 column is complex. The specific congener, 1,2,4,8-TCDF, will have a characteristic retention time that distinguishes it from many, but not necessarily all, other TCDF isomers.
Confirmation Columns: In cases where critical isomers co-elute on the primary column, a second analysis on a confirmation column with a different polarity is required. chromatographyonline.com For TCDFs, a high-polarity cyanopropylphenyl phase (e.g., SP-2331 or equivalent) is often used to resolve isomers that are not separated on the primary DB-5 column. chromatographyonline.com
Achieving baseline separation of all 22 TCDD isomers and 38 TCDF isomers is a significant analytical challenge. publications.gc.ca
High-resolution mass spectrometry provides the ability to measure the mass of an ion with very high accuracy, which is essential for differentiating target analytes from background interferences. nih.gov
High Resolution: The mass spectrometer is operated at a resolving power of 10,000 or greater. This allows the instrument to distinguish the exact mass of a TCDF molecule from other molecules that may have the same nominal mass but a different elemental composition. For example, the exact mass of a native TCDF (C₁₂H₄Cl₄O) is approximately 303.9016 Da.
Selected Ion Monitoring (SIM): Rather than scanning all masses, the instrument is set to monitor only a few specific ions corresponding to the analyte of interest and its labeled internal standard. publications.gc.ca For TCDFs, the instrument monitors the two most abundant ions of the molecular isotope cluster (M+ and M+2). The detection of both ions at their exact masses and in the correct isotopic ratio provides a high degree of confidence in the identification of the compound.
Table 2: Characteristic Ions Monitored for Tetrachlorodibenzofurans (TCDFs) by HRGC-HRMS
Isotopic Dilution and Internal Standard Methodologies (e.g., 13C-labeled standards)
To achieve the highest possible accuracy and precision, the isotope dilution method is universally employed for the quantification of 1,2,4,8-TCDF. epa.govwikipedia.org This method is a form of internal standardization that corrects for the loss of analyte that may occur during the complex extraction and cleanup procedures. epa.govwikipedia.org
The core principle involves:
Spiking the Sample: A known quantity of a stable, isotopically labeled analog of the target analyte is added to the sample before any extraction or cleanup steps. For TCDF analysis, carbon-13 labeled standards (¹³C₁₂) are used. isotope.comlgcstandards.comlibios.fr For example, ¹³C₁₂-2,3,7,8-TCDF is often used as an internal standard for all TCDF congeners. waters.com
Co-extraction and Analysis: The labeled standard has virtually identical chemical and physical properties to the native analyte and will therefore behave in the same way throughout the entire sample preparation and analysis process. Any analyte lost during these steps will be accompanied by a proportional loss of the labeled standard.
Quantification by Ratio: The HRMS measures the signal responses for both the native congener (e.g., 1,2,4,8-TCDF) and the labeled internal standard. epa.gov The concentration of the native analyte in the original sample is calculated based on the ratio of the native response to the labeled standard response, relative to a calibration curve. This ratio-based measurement makes the quantification independent of the absolute recovery of the analyte, thereby providing highly accurate results. wikipedia.org
In addition to the internal standards added at the beginning, a labeled "recovery" or "injection" standard (e.g., ¹³C₁₂-1,2,3,4-TCDD) is often added to the final extract just before injection into the GC-MS to assess the recovery of the internal standards themselves. waters.comepa.gov
Table of Mentioned Compounds
Development and Validation of Novel Analytical Approaches
The standard and most widely accepted method for the analysis of PCDFs, including 1,2,4,8-TCDF, is high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS). epa.govwell-labs.com This technique offers the high selectivity and sensitivity required to detect these compounds at trace levels in complex environmental matrices. However, the high cost and complexity of HRGC/HRMS have driven the development of alternative and novel analytical approaches.
One of the prominent alternative techniques is gas chromatography coupled with tandem mass spectrometry (GC-MS/MS). This method has gained acceptance as a confirmatory method for dioxin and furan analysis in food and feed in some regions. waters.com GC-MS/MS offers comparable selectivity to HRGC/HRMS by utilizing multiple reaction monitoring (MRM) to reduce matrix interference and enhance specificity. The validation of GC-MS/MS methods for PCDF analysis involves demonstrating performance characteristics such as linearity, recovery, and method detection limits (MDLs). While specific validation data for 1,2,4,8-TCDF is not always reported individually, the validation is typically performed for the entire class of tetrachlorodibenzofurans (TCDFs).
Another innovative approach is the use of atmospheric pressure gas chromatography (APGC) coupled with a tandem quadrupole mass spectrometer. This technique employs a softer ionization process, leading to highly selective and specific fragmentation of PCDF congeners, which is beneficial for their quantification. waters.com
The development of new analytical methods also extends to sample preparation. Novel cleanup methods are being developed to be more efficient and to reduce the use of solvents. These methods are crucial for removing interfering compounds from the sample extract before instrumental analysis, thereby improving the accuracy of the quantification. nih.gov
Method Validation Parameters
The validation of any new analytical method is a critical step to ensure the reliability and comparability of the data. Key validation parameters include:
Linearity: This is assessed by analyzing a series of calibration standards over a range of concentrations to demonstrate a proportional relationship between the instrument response and the analyte concentration. For TCDFs, a linear range is typically established from the low picogram to nanogram per milliliter level. scielo.brnih.gov
Recovery: This is determined by spiking a blank matrix with a known amount of the analyte and measuring the amount recovered after the entire analytical procedure. Acceptable recovery ranges are generally between 70% and 120%. nih.gov
Method Detection Limit (MDL): The MDL is the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. For TCDFs, MDLs are typically in the low picogram per gram or picogram per liter range, depending on the sample matrix. scielo.brresearchgate.net
Table 1: Representative Validation Data for TCDF Analysis using Novel GC-MS/MS Methods
| Validation Parameter | Typical Performance for TCDFs |
| Linearity (Correlation Coefficient, r²) | > 0.995 |
| Recovery (%) | 70 - 120 |
| Method Detection Limit (MDL) | 0.1 - 10 pg/g (solid samples) 0.05 - 5 pg/L (liquid samples) |
Note: This table presents typical performance characteristics for the analysis of tetrachlorodibenzofurans (TCDFs) as specific data for the 1,2,4,8-TCDF congener is often not reported separately. The actual values can vary depending on the specific laboratory, instrumentation, and sample matrix.
Molecular and Cellular Mechanisms of Action in Vitro and Non Human Animal Models
Aryl Hydrocarbon Receptor (AhR) Binding and Activation
The primary mechanism by which 1,2,4,8-TCDF exerts its biological effects is through binding to and activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. nih.gov This receptor is ubiquitously expressed in mammalian tissues, with the highest concentrations found in the liver, lung, and thymus.
Ligand-Receptor Interaction Dynamics
The ability of 1,2,4,8-TCDF to bind to the AhR has been quantified relative to the most potent AhR ligand, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). In a competitive binding assay using rat hepatic cytosolic AhR, 1,2,4,8-TCDF was shown to be a ligand for the receptor, albeit with a significantly lower affinity than TCDD.
Research by Bandiera and colleagues in 1984 systematically evaluated the structure-activity relationships of 26 different PCDF congeners. nih.gov Their findings indicated that the potency of AhR binding is highly dependent on the positions of the chlorine atoms on the dibenzofuran (B1670420) structure. The most active PCDFs are those with chlorine atoms at the 2, 3, 7, and 8 lateral positions. For 1,2,4,8-TCDF, the substitution pattern, which lacks the 3,7-dichlorination, results in a reduced binding affinity. The study reported the concentration of 1,2,4,8-TCDF required to displace 50% of specifically bound [³H]TCDD (EC50) from the rat hepatic cytosolic receptor.
Table 1: Aryl Hydrocarbon Receptor (AhR) Binding Affinity of 1,2,4,8-Tetrachlorodibenzofuran
| Compound | EC50 for AhR Binding (M) | Relative Binding Potency (%) |
|---|---|---|
| 2,3,7,8-TCDD | 1.0 x 10⁻⁸ | 100 |
| 1,2,4,8-TCDF | 2.5 x 10⁻⁵ | 0.04 |
Data from Bandiera et al., 1984. The relative binding potency is calculated relative to 2,3,7,8-TCDD.
The data clearly illustrates that while 1,2,4,8-TCDF is capable of interacting with the AhR, its binding affinity is substantially lower than that of the prototype dioxin, TCDD.
Nuclear Translocation and Dimerization with ARNT
Following ligand binding, the canonical AhR signaling pathway involves a conformational change in the receptor complex, leading to its translocation from the cytoplasm into the nucleus. nih.govnih.gov In the nucleus, the activated AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT). nih.govnih.gov This AhR-ARNT complex is the functional unit that binds to DNA and initiates changes in gene expression.
While this process is well-established for potent AhR agonists like TCDD, specific experimental studies demonstrating the nuclear translocation and ARNT dimerization for 1,2,4,8-TCDF are not available in the current scientific literature. However, based on its demonstrated ability to induce AhR-dependent gene expression (see section 5.2.1), it is presumed to follow this canonical pathway.
Gene Expression Modulation and Transcriptional Regulation
The activation of the AhR and its subsequent dimerization with ARNT leads to the modulation of a wide array of genes. The AhR-ARNT heterodimer functions as a transcription factor that binds to specific DNA sequences known as xenobiotic response elements (XREs).
Induction of Xenobiotic Metabolizing Enzymes (e.g., CYP1A1, CYP1B1)
A hallmark of AhR activation is the induction of a battery of drug-metabolizing enzymes, most notably cytochrome P450 1A1 (CYP1A1) and cytochrome P450 1B1 (CYP1B1). The induction of aryl hydrocarbon hydroxylase (AHH) activity, which is primarily catalyzed by CYP1A1, is a sensitive and widely used biomarker for AhR activation.
Studies have shown that 1,2,4,8-TCDF can induce AHH activity in rat hepatoma H-4-II E cells. The potency of this induction, however, is significantly lower than that of TCDD, which correlates with its lower AhR binding affinity. nih.gov
Table 2: Aryl Hydrocarbon Hydroxylase (AHH) Induction by this compound in Rat Hepatoma Cells
| Compound | EC50 for AHH Induction (M) | Relative Induction Potency (%) |
|---|---|---|
| 2,3,7,8-TCDD | 3.0 x 10⁻¹⁰ | 100 |
| 1,2,4,8-TCDF | 1.0 x 10⁻⁶ | 0.03 |
Data from Bandiera et al., 1984. The relative induction potency is calculated relative to 2,3,7,8-TCDD.
There is a lack of specific studies in the available literature that have investigated the induction of CYP1B1 by 1,2,4,8-TCDF.
Regulation of Downstream Target Genes via Xenobiotic Response Elements (XREs)
The AhR-ARNT complex binds to XREs located in the promoter regions of target genes, thereby initiating their transcription. nih.govfrontiersin.org The consensus sequence for the XRE core is 5'-GCGTG-3'. The induction of genes like CYP1A1 is a direct consequence of the binding of the activated AhR-ARNT complex to these XREs.
While it is the established mechanism for AhR-mediated gene regulation, direct experimental evidence, such as chromatin immunoprecipitation (ChIP) assays, confirming the binding of the 1,2,4,8-TCDF-activated AhR-ARNT complex to the XREs of specific target genes is not currently documented in scientific literature. The induction of AHH activity by this compound strongly suggests that it operates through this XRE-mediated pathway.
Comparative Mechanistic Studies with Other Halogenated Aromatic Hydrocarbons (e.g., 2,3,7,8-TCDD, other PCDFs)
The toxic potency of different halogenated aromatic hydrocarbons, including various congeners of polychlorinated dibenzofurans (PCDFs), is largely determined by their ability to bind to and activate the AhR. nih.gov Comparative studies are therefore essential to understanding the specific risks associated with compounds like 1,2,4,8-TCDF.
Differential AhR Binding Affinities and Activation Potencies
The binding affinity of a given PCDF congener to the AhR is a key determinant of its toxic potential. Quantitative structure-activity relationship (QSAR) studies have been employed to predict the AhR binding affinities of various PCDFs. researchgate.net These models indicate that electronic and steric properties, as well as hydrophobicity, play a crucial role. acs.org Generally, congeners with higher toxicity have larger chemical softness values. acs.org
While TCDD is the most potent known ligand for the AhR, the binding affinities of PCDFs can vary significantly. nih.gov The trend in binding affinities for PCDFs to the AhR is similar to that of polychlorinated dibenzo-p-dioxins (PCDDs). nih.gov It is the persistent activation of the AhR by slowly metabolizing ligands like TCDD that is thought to be a major factor in their toxicity. nih.govnih.gov The structural diversity of AhR ligands can also lead to ligand-selective differences in the subsequent gene expression, meaning that not all AhR agonists will produce the same biological effects. nih.gov
| Compound | Relative AhR Binding Affinity (Compared to TCDD) |
|---|---|
| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | 1.0 |
| 2,3,7,8-Tetrachlorodibenzofuran (B131793) (TCDF) | 0.1 |
| 1,2,3,7,8-Pentachlorodibenzofuran (PeCDF) | 0.03 |
| 2,3,4,7,8-Pentachlorodibenzofuran (B44125) (PeCDF) | 0.3 |
Note: The table above provides a generalized comparison based on available toxic equivalency factors and is for illustrative purposes. Actual binding affinities can vary depending on the experimental system.
Structure-Activity Relationships for Receptor-Mediated Effects
The relationship between the chemical structure of a PCDF congener and its ability to elicit receptor-mediated effects is a critical area of research. For a PCDF to be a potent AhR agonist, it generally needs to be planar and have chlorine atoms in at least three of the four lateral positions (2, 3, 7, and 8). The presence of chlorine atoms in the lateral positions is thought to be crucial for high-affinity binding to the AhR.
QSAR studies have shown that descriptors based on density functional theory (DFT), such as chemical softness, electronegativity, and electrophilicity index, can explain a significant portion of the variation in AhR binding affinities among PCDFs. acs.org These studies help in predicting the potential toxicity of less-studied congeners. The general consensus is that the toxic effects of these compounds, including chloracne and immunotoxicity, are mediated through the AhR. epa.govcdc.govwikipedia.org The diversity in responses to different AhR ligands can be attributed to several factors, including differences in ligand binding, the recruitment of different co-activator proteins, and the activation of non-classical signaling pathways. nih.govnih.govnih.gov
Congeneric Analysis and Toxic Equivalency Factor Tef Frameworks in Research
Development and Refinement of Toxic Equivalency Factors (TEFs)
The TEF methodology is a cornerstone of risk assessment for complex mixtures of dioxins, furans, and dioxin-like PCBs. wikipedia.orgornl.gov It provides a standardized method for calculating a single toxic equivalency (TEQ) value for a mixture, representing its total dioxin-like toxicity. wikipedia.orggreenfacts.org
The derivation of TEF values is a data-intensive process managed by international bodies like the World Health Organization (WHO). nih.govwho.int The methodology is based on several key principles:
A Common Mechanism of Action: The TEF concept is applicable only to compounds that are believed to exert their toxic effects through the AhR. wikipedia.org
Use of a Reference Compound: 2,3,7,8-TCDD is the designated reference compound and is assigned a TEF of 1.0. wikipedia.orgca.gov
Compilation of Relative Potency (REP) Data: All available in vivo and in vitro toxicological and biological data are compiled for a given congener. The relative potency (REP) of the congener is calculated by comparing its potency to that of TCDD in the same study.
Expert Review and Consensus: An expert panel reviews the entire database of REP values for each congener. Based on this data, expert judgment, and statistical analysis, a consensus TEF value is assigned. nih.gov
Incremental Scaling: TEF values are assigned in half order of magnitude increments on a logarithmic scale (e.g., 0.03, 0.1, 0.3). nih.gov
This process has been periodically updated to incorporate new scientific data, with major re-evaluations occurring in 1998, 2005, and most recently in 2022. nih.govwho.inteurofins.de
Within the established TEF framework, only the 17 PCDD and PCDF congeners with chlorine atoms at the 2,3,7,8-positions are considered to have dioxin-like toxicity and are assigned TEF values. ca.gov Isomers that are not substituted at all four of these lateral positions, including 1,2,4,8-TCDF, are not assigned a TEF value.
In practice, this means that for the purpose of calculating the total toxic equivalency (TEQ) of an environmental mixture, the concentration of 1,2,4,8-TCDF is effectively multiplied by a TEF of zero. greenfacts.orgcdc.gov While these non-2,3,7,8-substituted isomers may possess other toxicological properties, they are not considered to contribute to the specific AhR-mediated "dioxin-like" toxicity profile of the mixture. Therefore, 1,2,4,8-TCDF is not included in TEQ calculations used for human health risk assessment. ornl.gov
| Compound | WHO 2005 TEF | WHO 2022 TEF (Best Estimate) |
|---|---|---|
| Polychlorinated Dibenzofurans (PCDFs) | ||
| 2,3,7,8-TCDF | 0.1 | 0.06 |
| 1,2,3,7,8-PeCDF | 0.03 | 0.02 |
| 2,3,4,7,8-PeCDF | 0.3 | 0.2 |
| 1,2,4,8-TCDF | Not Assigned | Not Assigned |
| Polychlorinated Dibenzo-p-dioxins (PCDDs) | ||
| 2,3,7,8-TCDD | 1 | 1 |
| 1,2,3,7,8-PeCDD | 1 | 0.8 |
Data sourced from WHO reports. The 2022 values are the "Best-Estimate" TEFs (BE-TEFs) and may be adopted into regulation over time. nih.govwho.inteurofins.de 1,2,4,8-TCDF is included to illustrate its exclusion from the TEF framework.
Intercongener Interactions and Mixture Effects in Mechanistic Studies
The TEF approach operates on the fundamental assumption of dose additivity, meaning the total toxicity of a mixture is the sum of the toxicities of its individual components. nih.gov This assumption is generally held to be valid for congeners that act as full agonists at the AhR.
Additive, Synergistic, and Antagonistic Effects of PCDF Mixtures
A fundamental assumption of the TEF framework is that the effects of individual congeners in a mixture are additive. wikipedia.org This means that the total toxicity of the mixture is the sum of the toxicities of its individual components, as calculated by the TEQ method. However, research has shown that this assumption may not always hold true, and non-additive interactions such as synergism and antagonism can occur. mdpi.commdpi.comarxiv.orgarxiv.org
Additive effects occur when the combined effect of two or more chemicals is equal to the sum of their individual effects.
Synergistic effects are observed when the combined effect is greater than the sum of the individual effects.
Antagonistic effects occur when the combined effect is less than the sum of the individual effects. mdpi.com
The nature of these interactions can depend on several factors, including the specific congeners present in the mixture, their relative concentrations, and the biological endpoint being measured. mdpi.com While the TEF approach provides a practical tool for risk assessment, the potential for non-additive interactions introduces a degree of uncertainty. nih.govnih.gov
Specific research on the interactive effects of 1,2,4,8-Tetrachlorodibenzofuran within PCDF mixtures is not available in the reviewed scientific literature. Therefore, it is not possible to definitively state whether it would act in an additive, synergistic, or antagonistic manner with other PCDF congeners.
Biomonitoring and Environmental Monitoring Research
Global and Regional Distribution Studies of PCDFs in Environmental Samples
The distribution of PCDFs, including the 1,2,4,8-TCDF congener, is a result of their release from various sources and their subsequent transport through atmospheric and aquatic systems.
Atmospheric Deposition and Transport Patterns
PCDDs and PCDFs are by-products of industrial and combustion processes. researchgate.net Once released into the atmosphere, these compounds can be transported over long distances. researchgate.net The pattern of atmospheric deposition is influenced by factors such as the proximity to emission sources and meteorological conditions. While specific atmospheric transport data for 1,2,4,8-TCDF is not extensively documented in isolation, it is understood to be part of the complex mixture of PCDD/F congeners found in ambient air. epa.gov Studies analyzing these mixtures reveal that the isomer profiles of PCDDs/PCDFs in the atmosphere are often similar to those from combustion sources. epa.gov The less chlorinated furans are generally more volatile than their more highly chlorinated counterparts.
Occurrence in Soil, Sediment, and Aquatic Systems
Due to their persistence and lipophilic (fat-loving) nature, PCDFs tend to accumulate in soil, sediments, and the fatty tissues of organisms. researchgate.net This leads to their presence throughout the food chain. nih.gov
Soil: Studies of soil contamination often reveal the presence of a wide range of PCDF congeners. For instance, a UK study reported the median concentrations of various PCDD and PCDF congeners in both rural and urban soils, highlighting the ubiquitous nature of these compounds. researchgate.net While specific data for 1,2,4,8-TCDF was not detailed in the summary, the presence of other tetrachlorodibenzofuran congeners was noted. researchgate.net
Sediment: Sediments act as a significant sink for PCDFs in aquatic environments. Congener-specific analyses of sediments have been conducted in various locations to identify sources and assess contamination levels. A study in Masan Bay, Korea, detected the highly toxic 2,3,7,8-TCDF in all sediment samples, with total PCDF concentrations ranging from 120 to 16,700 picograms per gram (pg/g) dry mass. nih.gov While this study focused on the most toxic congeners, it underscores the potential for a variety of PCDF isomers, including 1,2,4,8-TCDF, to be present in contaminated sediments. Research in Tokyo Bay has also utilized detailed congener-specific information to analyze the sources and behavior of dioxins in sediment. ynu.ac.jp
Wildlife Biomonitoring Programs
Wildlife biomonitoring programs are essential for understanding the bioaccumulation and potential effects of PCDFs in ecosystems. These programs often analyze tissues from various species to determine contaminant levels and trends.
Levels and Trends in Various Wildlife Species (e.g., Fish, Birds, Mammals)
PCDFs, due to their resistance to metabolic degradation, can bioaccumulate in wildlife. The concentration of these compounds tends to increase at higher trophic levels of the food chain.
Fish: Studies on fish have shown the bioaccumulation of PCDFs. While many studies focus on the 2,3,7,8-substituted congeners due to their toxicity, comprehensive analyses can reveal the presence of other isomers. For example, a study on frogs in Japan detected a range of PCDD/PCDF congeners, indicating that these compounds are bioavailable to aquatic and semi-aquatic organisms. researchgate.net
Birds: Bird eggs are frequently used as a non-invasive tool for monitoring environmental contamination. While specific data for 1,2,4,8-TCDF in bird eggs is not readily available, studies on dioxin-like compounds in the eggs of various bird species confirm the transfer of these contaminants from the diet of the female bird to her eggs.
Mammals: Marine mammals, often at the top of aquatic food webs, can accumulate high levels of persistent organic pollutants. While data for 1,2,4,8-TCDF is limited, studies on PCDD/F congeners in mammals provide insight into the bioaccumulation potential of this class of compounds.
Ecological Risk Assessment Methodologies in Wildlife Studies
The ecological risk assessment of PCDFs is complex due to the presence of numerous congeners with varying toxicities. The most widely accepted approach is the use of Toxic Equivalency Factors (TEFs).
The TEF approach assigns a toxicity value to each individual dioxin-like congener relative to the most toxic form, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD), which is given a TEF of 1. nih.gov The total toxicity of a mixture is then expressed as a single value, the Toxic Equivalency (TEQ).
The World Health Organization (WHO) has established TEFs for humans, mammals, fish, and birds for the 17 most toxic (2,3,7,8-substituted) PCDD/F congeners. nih.gov It is important to note that 1,2,4,8-TCDF, being a non-2,3,7,8-substituted congener, is not assigned a TEF value and is therefore often not included in TEQ calculations. epa.govnih.gov This highlights a potential gap in the risk assessment framework, as the biological effects of non-2,3,7,8-substituted congeners are less understood.
The risk assessment process for wildlife involves several steps, including hazard identification, dose-response assessment, exposure assessment, and risk characterization. For PCDFs, this involves analyzing the concentrations of various congeners in environmental media and wildlife tissues and comparing them to established toxicity reference values. epa.gov
Theoretical and Computational Approaches in Pcdf Research
Quantum Chemical Calculations for Molecular Properties
Quantum chemical methods are employed to calculate the fundamental properties of molecules by solving the Schrödinger equation. These techniques provide valuable information on electronic structure, geometry, energetics, and reactivity, which are crucial for understanding the structure-function relationships of molecules. fz-juelich.de
Electronic Structure and Reactivity Predictions
Quantum chemistry techniques can accurately predict the electronic structure of molecules, including the distribution of electrons in molecular orbitals and their corresponding energy levels. By calculating properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), researchers can predict a molecule's stability and reactivity. For instance, Density Functional Theory (DFT) is a common method used to conduct these calculations, providing insights into reaction pathways, transition states, and activation energies. researchgate.net These predictions help identify the most energetically favorable reaction pathways and elucidate the kinetics and mechanisms of chemical reactions.
Conformer Analysis and Planarity Studies
Computational methods are used to perform conformer analysis by calculating the energies of different spatial arrangements of a molecule to identify the most stable conformations. Quantum chemistry techniques can predict the equilibrium geometry of molecules, including bond lengths and angles, by minimizing their energy. For dioxin-like compounds, including 1,2,4,8-tetrachlorodibenzofuran, planarity (or coplanarity) is a critical structural determinant for high-affinity binding to the Aryl Hydrocarbon Receptor (AhR). nih.gov Computational geometry optimization calculations can determine the degree to which the molecule deviates from a flat structure, providing essential insights into its potential biological activity.
Molecular Modeling of Receptor-Ligand Interactions
Molecular modeling is a powerful tool for investigating the interactions between ligands like this compound and their biological targets, most notably the Aryl Hydrocarbon Receptor (AhR). nih.gov These studies help elucidate the mechanisms of toxicity and guide the development of new compounds.
AhR-Binding Pocket Characterization and Docking Simulations
The AhR is a ligand-activated transcription factor that mediates the toxic effects of many halogenated aromatic hydrocarbons. nih.govacs.org As no experimentally determined structure of the AhR ligand-binding domain (LBD) is available, researchers rely on homology models. acs.orgnih.gov These models are typically built using the known crystal structures of functionally related proteins, such as the hypoxia-inducible factor 2α (HIF-2α). acs.orgnih.gov
Once a model of the AhR LBD is constructed, molecular docking simulations are performed to predict how a ligand, such as a tetrachlorodibenzofuran congener, fits into the binding pocket. nih.gov These simulations can characterize the binding cavity and identify critical amino acid residues that play a key role in ligand binding. nih.gov Docking studies with the prototypical AhR ligand 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) have been used to validate these models and provide a structural basis for understanding inter-species differences in AhR sensitivity. nih.govnih.gov This approach allows for the virtual screening of potential AhR ligands and helps interpret the role of specific residues in the binding process. nih.gov
Interactive Table: Key Aspects of AhR Docking Simulations
| Feature | Description | Relevance to 1,2,4,8-TCDF |
|---|---|---|
| Homology Modeling | Construction of a 3D model of the AhR LBD based on the amino acid sequence and a known template structure (e.g., HIF-2α). acs.orgnih.gov | Essential due to the lack of an experimental AhR crystal structure. |
| Binding Pocket | A buried cavity within the PAS B domain of the AhR identified as the site for ligand binding. nih.govresearchgate.net | The specific shape and properties of this pocket determine binding affinity for different PCDF congeners. |
| Docking Simulation | A computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov | Predicts the binding mode and affinity of 1,2,4,8-TCDF to the AhR. |
| Binding Energy | A calculated value representing the strength of the interaction between the ligand and the receptor. Lower values indicate higher affinity. nih.gov | Used to compare the binding potential of 1,2,4,8-TCDF with other well-known ligands like TCDD. |
Structure-Activity Relationship (SAR) Modeling for AhR Agonism
Structure-activity relationship (SAR) studies aim to define the molecular parameters required for high-affinity binding to the AhR and subsequent agonist activity. nih.gov For halogenated aromatic hydrocarbons, key parameters include the compound's planarity and the substitution pattern of the chlorine atoms. nih.gov
Computational SAR and Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate the structural features of a series of compounds with their biological activity. acs.org For dioxin-like compounds, these models can predict the AhR binding affinity and agonist potency based on molecular descriptors. By analyzing a set of related compounds, such as different PCDF congeners, researchers can identify the structural requirements for potent AhR agonism. nih.gov While these models can effectively predict the binding affinity for many compounds, they may not always distinguish between agonists (which activate the receptor) and antagonists (which block activation), necessitating confirmation with biological assays. nih.govresearchgate.net
Computational Studies of Degradation Reactions
Understanding the environmental fate of persistent organic pollutants like this compound requires knowledge of their degradation pathways. Computational studies can model these complex chemical reactions, providing mechanistic and kinetic data.
High-accuracy molecular orbital calculations have been used to investigate the atmospheric degradation of PCDF congeners. nih.gov A primary pathway for atmospheric degradation is initiated by the hydroxyl (OH) radical. nih.govacs.org Computational studies on the closely related isomer 2,3,7,8-tetrachlorodibenzofuran (B131793) (2,3,7,8-TeCDF) have shown that the reaction initiated by an OH radical proceeds readily. nih.gov These studies reveal the most favorable reaction pathways and can calculate the rate constants for elementary reactions over a range of temperatures. nih.gov This information is then used to estimate the atmospheric lifetimes of these compounds, which is crucial for modeling their environmental transport and persistence. nih.gov One significant finding from these computational studies is the potential for the furan (B31954) ring of a PCDF to be converted into a dioxin ring during the degradation process, which may explain experimental observations of the transformation of PCDFs to polychlorinated dibenzo-p-dioxins (PCDDs). nih.gov
| Potential Transformation | Conversion of the furan ring to a dioxin ring. | A computationally predicted pathway that could lead to the formation of more toxic PCDDs from PCDFs. nih.gov |
Mechanistic Investigations of Oxidative and Reductive Processes (e.g., reaction with hydrogen peroxide)
The reaction of tetrachlorodibenzofurans with reactive oxygen species like hydrogen peroxide (H₂O₂) is a key area of research for understanding their environmental fate and developing degradation technologies. Density Functional Theory (DFT) has been employed to elucidate the reaction mechanisms between 2,3,7,8-TCDF and hydrogen peroxide, providing a model for other TCDF isomers.
The reaction can proceed with either neutral hydrogen peroxide (H₂O₂) or its anion, the hydroperoxide anion (HO₂⁻). nih.gov
Reaction with Neutral Hydrogen Peroxide (H₂O₂):
The degradation process initiated by neutral H₂O₂ involves a multi-step mechanism:
Formation of a Molecular Complex: Initially, a molecular complex is formed between the TCDF molecule and H₂O₂. nih.govacs.org
Nucleophilic Aromatic Substitution: A nucleophilic attack by H₂O₂ on the TCDF molecule occurs. This step is significantly facilitated by the presence of water molecules, which help to lower the energy barrier for the reaction. nih.govacs.org
Intermediate Formation: This substitution leads to the formation of an intermediate compound that contains an O-O bond. nih.govacs.org
Homolytic Cleavage: The O-O bond in the intermediate is unstable and cleaves homolytically, resulting in the production of radicals. nih.govacs.org This final step is crucial as it leads to the breakdown of the stable TCDF structure.
Theoretical calculations have identified four potential modes for the nucleophilic attack of H₂O₂ on the TCDF molecule, each with a corresponding transition state. nih.govacs.org The presence of explicit water molecules is noted to be critical in promoting this reaction by reducing the activation energy required. nih.gov
Reaction with Hydroperoxide Anion (HO₂⁻):
The reaction with the anion of hydrogen peroxide follows a different pathway and is generally more favorable:
Nucleophilic Attack: The hydroperoxide anion can engage in both nucleophilic aromatic substitution and nucleophilic addition reactions with TCDF. nih.govacs.org
No Water Catalysis Required: Unlike the reaction with neutral H₂O₂, this process does not require water molecules to proceed. nih.govacs.org
C-O Bond Dissociation: The nucleophilic addition of HO₂⁻ to the TCDF molecule can lead to the dissociation of the C-O bond within the furan ring, breaking down the core structure of the compound. nih.govacs.org
Intermediate and Radical Formation: Similar to the neutral pathway, an intermediate with an O-O bond is formed, which then undergoes homolytic cleavage to produce radicals. nih.govacs.org
The following table summarizes the key aspects of these oxidative processes.
| Reactant | Key Mechanistic Steps | Role of Water | Resulting Action on TCDF |
| Neutral H₂O₂ | 1. Molecular Complex Formation2. Nucleophilic Aromatic Substitution3. O-O Bond Intermediate4. Homolytic Cleavage | Catalytic; lowers energy barrier | Radical formation |
| Anionic HO₂⁻ | 1. Nucleophilic Aromatic Substitution2. Nucleophilic Addition3. O-O Bond Intermediate4. Homolytic Cleavage | Not required | C-O bond dissociation and radical formation |
Catalytic Decomposition Pathways
Catalytic methods, particularly photocatalysis, represent a promising avenue for the degradation of PCDFs. Research has demonstrated the effective use of semiconductor catalysts to decompose these persistent pollutants.
Photocatalytic Degradation using Titanium-Based Catalysts:
Studies on 2,3,7,8-TCDF have shown that titanium-based nanocomposites can serve as effective photocatalysts for its degradation. mdpi.com One such study investigated the use of a titanium(IV) oxide-silicon dioxide (Ti-Si) composite.
Process: The photodegradation of TCDF was carried out in a methanol-tetrahydrofuran solution in the presence of the Ti-Si catalyst and under UV irradiation. mdpi.com
Efficiency: The Ti-Si oxide composite was found to be highly effective, achieving 98-99% degradation of TCDF after 70 minutes of UV irradiation. mdpi.com
Rate Enhancement: The use of the catalyst significantly accelerated the degradation process. For instance, with a 254 nm UV source, the reaction was 4.3 times faster in the presence of the Ti-Si catalyst compared to photolysis without a catalyst. mdpi.com
Degradation Pathway: The primary degradation pathway observed was through C-Cl cleavage, leading to the formation of less chlorinated and, therefore, less toxic dibenzofuran (B1670420) congeners as the main byproducts. mdpi.comnih.gov This stepwise dechlorination is a common pathway in the photocatalytic degradation of chlorinated aromatic compounds.
The table below details the findings from the photocatalytic degradation study of 2,3,7,8-TCDF.
| Catalyst | UV Wavelength | Degradation Efficiency | Time | Key Finding |
| Ti-Si Oxide | 254 nm & 302 nm | 98-99% | 70 min | The catalyzed reaction is 4.3x faster than uncatalyzed photolysis at 254 nm. mdpi.com |
| ZnO/SnO₂ | UV | Not specified for TCDF | Not specified | The primary pathway for photocatalysis of PCDD/Fs is C-O cleavage. nih.gov |
Experimental results suggest that the primary degradation pathway for direct photolysis of PCDFs is the cleavage of the C-Cl bond, while for photocatalysis, it is the cleavage of the C-O bond. nih.gov The rate of photocatalytic degradation has also been observed to decrease as the number of chlorine atoms on the molecule increases. nih.gov
Research Gaps, Challenges, and Future Directions in 1,2,4,8 Tetrachlorodibenzofuran Studies
Elucidating Specific Formation Pathways of Less Characterized Isomers
Polychlorinated dibenzofurans (PCDFs), including the isomer 1,2,4,8-tetrachlorodibenzofuran (1,2,4,8-TCDF), are not commercially produced but are formed as unintentional byproducts in various industrial and combustion processes. wikipedia.org The formation of PCDF isomers is complex and can occur through several pathways. Research has shown that the specific isomer patterns of PCDFs can be influenced by factors such as the presence of metal catalysts and the reaction temperature. nih.govnih.gov
A significant research gap exists in fully understanding the specific formation pathways of less characterized PCDF isomers like 1,2,4,8-TCDF. While general formation mechanisms are known, the precise conditions and precursors that favor the formation of this specific congener are not well-defined. Studies have demonstrated that different metal catalysts, such as oxides and chlorides of copper, can generate distinct PCDF isomer signatures. nih.gov Furthermore, the temperature at which these processes occur can significantly alter the distribution of isomers within congener groups. nih.gov Future research should focus on controlled laboratory studies that systematically vary precursors, catalysts, and reaction conditions to elucidate the dominant formation pathways of 1,2,4,8-TCDF. This knowledge is crucial for developing strategies to minimize the formation and release of this and other toxic PCDF isomers from industrial sources.
Comprehensive Environmental Fate Modeling for Specific Congeners
Understanding the environmental fate of 1,2,4,8-TCDF is essential for assessing its potential risks to ecosystems and human health. Like other PCDFs, 1,2,4,8-TCDF is a persistent organic pollutant (POP) that can be transported over long distances in the atmosphere and can accumulate in soil, sediment, and biota. wikipedia.org
A major challenge in this area is the development of comprehensive environmental fate models that are specific to individual PCDF congeners. Current models often group PCDFs together, which may not accurately reflect the unique physicochemical properties and environmental behavior of isomers like 1,2,4,8-TCDF. For instance, the water solubility, vapor pressure, and octanol-water partition coefficient can vary among congeners, influencing their partitioning between air, water, soil, and biota. ca.gov
Future research should aim to develop and validate congener-specific environmental fate models for 1,2,4,8-TCDF. This will require generating more precise data on its physicochemical properties and its transformation and degradation rates in various environmental compartments. Such models would provide more accurate predictions of its environmental distribution and persistence, aiding in risk assessment and the development of effective environmental management strategies.
Advanced In Vitro Systems for Mechanistic Elucidation of PCDF Interactions
The toxicity of many PCDF congeners is mediated through their interaction with the aryl hydrocarbon receptor (AHR). acs.orgnih.gov Binding of a PCDF to the AHR can trigger a cascade of events leading to altered gene expression and a range of toxic effects. frontiersin.org In vitro assays are valuable tools for investigating these mechanisms without the use of whole animals. sdu.dk
A key challenge is to develop and utilize advanced in vitro systems that can accurately recapitulate the complex interactions between PCDF congeners and biological systems. While cell-based reporter gene assays are commonly used to assess AHR activation, they may not fully capture the downstream cellular events and tissue-specific responses. sdu.dknih.gov There is a need for more sophisticated in vitro models, such as three-dimensional (3D) cell cultures and organ-on-a-chip systems, that better mimic the structure and function of tissues like the liver, which is a primary target for PCDF toxicity.
Future research should focus on applying these advanced in vitro models to elucidate the specific molecular mechanisms by which 1,2,4,8-TCDF interacts with the AHR and other cellular targets. These studies could provide valuable insights into its relative potency and potential for causing adverse health effects, contributing to a more refined risk assessment. For example, studies on other dioxin-like compounds have used in vitro systems like chick embryo hepatocytes to investigate dose-dependent induction of microsomal enzyme activities. nih.gov
Refinement of Congener-Specific Analytical Methods for Trace Analysis
Accurate and sensitive analytical methods are crucial for detecting and quantifying specific PCDF congeners like 1,2,4,8-TCDF in complex environmental and biological matrices. nih.gov Due to the large number of PCDF isomers and their presence at trace levels, highly selective and sensitive analytical techniques are required. nih.gov
The gold standard for the analysis of PCDFs is high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS). tandfonline.comepa.govnih.gov This technique provides the necessary specificity and sensitivity for congener-specific analysis. tandfonline.comepa.gov However, challenges remain in terms of sample preparation, which can be time-consuming and labor-intensive, and the potential for interferences from other compounds in the sample. nih.gov
Future directions in this area include the refinement of existing analytical methods and the development of new, more efficient techniques. This could involve the development of improved sample cleanup procedures to remove interfering substances and the exploration of alternative analytical platforms, such as tandem mass spectrometry (MS/MS) and time-of-flight mass spectrometry (ToFMS), which may offer advantages in terms of speed and selectivity. nih.govthermofisher.com The availability of high-resolution mass spectral libraries is also crucial for the confident identification of target compounds. cdc.govacs.org
Understanding Long-Term, Low-Dose Mechanistic Effects in Non-Human Models
While high-dose exposures to PCDFs can cause acute toxicity, a significant concern is the potential for adverse health effects from long-term, low-dose exposures, which are more relevant to the general human population. jst.go.jpresearchgate.net Animal models are essential for investigating the long-term health consequences of exposure to specific PCDF congeners like 1,2,4,8-TCDF. nih.gov
A major research gap is the lack of data on the long-term, low-dose effects of 1,2,4,8-TCDF in non-human models. Studies on other dioxin-like compounds, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), have shown that chronic low-dose exposure can lead to a range of health problems, including metabolic and reproductive issues. nih.govnih.govnih.govfrontiersin.orgcambridge.org
Future research should prioritize long-term, low-dose exposure studies in relevant animal models to investigate the potential for 1,2,4,8-TCDF to cause subtle but significant health effects. These studies should examine a wide range of endpoints, including developmental, reproductive, metabolic, and immunological effects. Understanding the dose-response relationships and the underlying mechanisms of toxicity at low exposure levels is critical for accurately assessing the risks posed by this compound to both wildlife and human health.
Q & A
Q. What analytical techniques are recommended for detecting 1,2,4,8-tetrachlorodibenzofuran in environmental samples?
Gas chromatography-mass spectrometry (GC-MS) with isotope dilution is the gold standard for quantifying this compound in environmental matrices. Samples are typically extracted using non-polar solvents (e.g., toluene or 10% toluene/nonanol mixtures) and purified via silica gel chromatography to remove interfering compounds . Isotope-labeled internal standards (e.g., ¹³C-labeled analogs) improve precision by correcting for matrix effects and recovery losses during extraction . For trace-level detection, high-resolution MS with electron capture negative ionization (ECNI) enhances sensitivity for chlorinated congeners.
Q. How do researchers ensure specificity in quantifying this compound amidst co-occurring chlorinated congeners?
Congener-specific separation is achieved using capillary columns with stationary phases optimized for chlorinated aromatics (e.g., DB-5MS). Retention time alignment with certified reference materials and mass spectral libraries minimizes false positives. Immunoassays employing monoclonal antibodies (e.g., S2B1) can distinguish non-ortho-substituted congeners, though cross-reactivity with structurally similar compounds must be validated via competitive binding assays .
Advanced Research Questions
Q. What experimental designs are optimal for assessing the hepatotoxic mechanisms of this compound in mammalian models?
Dose-response studies in rodents should integrate metabolomics and proteomics to identify hepatic steatosis pathways. For example, male mice exposed to 0.1–10 µg/kg/day via oral gavage can be analyzed for lipid accumulation, oxidative stress markers (e.g., glutathione depletion), and Ah receptor activation. Tissue-specific transcriptomics paired with histopathology (e.g., H&E staining) clarifies mechanistic links. Controls should include isomer-matched congeners (e.g., 2,3,7,8-TCDF) to isolate structure-activity relationships .
Q. How should conflicting data on isomer-specific toxicokinetics (e.g., dermal absorption vs. oral bioavailability) be reconciled?
Discrepancies arise from differences in exposure matrices and metabolic pathways. For dermal absorption, in vitro rat skin models show ≤5% uptake at 26 ppm due to low permeability, while oral bioavailability in mice exceeds 80% due to hepatic first-pass metabolism . Compartmental pharmacokinetic modeling (e.g., PBPK) can resolve these differences by incorporating partition coefficients (log Kow) and tissue-specific clearance rates.
Q. What methodologies validate the use of this compound as an indicator congener for dioxin-like contamination in sediments?
Sediment core analysis paired with principal component analysis (PCA) identifies correlations between 1,2,4,8-TCDF and total toxic equivalents (TEQs). For example, in the Houston Ship Channel, TEQs derived from 2,3,7,8-TCDF were predictive of broader dioxin contamination, though isomer-specific toxic equivalency factors (TEFs) must be adjusted for chlorination patterns . Normalization to organic carbon content and grain size reduces confounding in heterogeneous matrices .
Q. How do thermal vs. photolytic degradation efficiencies for this compound compare, and what parameters influence byproduct formation?
Thermal degradation (≥400°C) produces polychlorinated biphenyls (PCBs) and chlorophenols, while solar photolysis (λ = 290–400 nm) cleaves aromatic rings, yielding less toxic aliphatic fragments. Reactor design (e.g., flow-through systems with xenon lamps) and residence time critically affect byproduct profiles. Photolytic destruction at 250°C achieves >90% efficiency with minimal PICs (products of incomplete combustion), whereas thermal methods require higher temperatures but generate more hazardous intermediates (e.g., 2,3,7,8-TCDF) .
Q. What bioanalytical approaches elucidate structure-activity relationships between this compound and Ah receptor binding affinity?
Molecular docking simulations using Ah receptor homology models (e.g., PAS-B domain) predict binding modes based on chlorine substitution patterns. In vitro luciferase reporter assays (e.g., H1L1.1c2 cells) quantify transcriptional activation, while competitive displacement studies with radiolabeled TCDD (e.g., ³H-TCDD) measure relative binding potencies. Mutagenesis of key residues (e.g., Val381) validates computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
